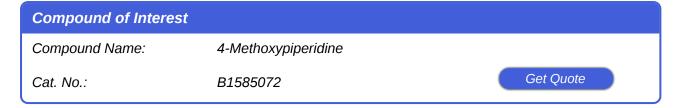


Physicochemical properties of 4-Methoxypiperidine

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An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxypiperidine

Introduction

4-Methoxypiperidine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug development. Its piperidine scaffold is a common motif in a wide range of biologically active molecules. This guide provides a comprehensive overview of the core physicochemical properties of **4-Methoxypiperidine**, its synthesis, and its applications, tailored for researchers, scientists, and drug development professionals. The hydrochloride salt of **4-methoxypiperidine** is often utilized in pharmaceutical development to enhance solubility and bioavailability.[1]

Core Physicochemical Properties

The fundamental physicochemical characteristics of **4-Methoxypiperidine** are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

General Properties



Property	Value	Source(s)	
CAS Number	4045-24-3	[2][3][4][5][6][7]	
Molecular Formula	C ₆ H ₁₃ NO	[2][3][5][6][7][8][9]	
Molecular Weight	115.17 g/mol	[3][4]	
Appearance	Clear, colorless to light yellow liquid	[10][8]	
IUPAC Name	4-methoxypiperidine	[4][10]	

Quantitative Physicochemical Data

Property	Value	Conditions	Source(s)
Boiling Point	44 °C	at 6.8 mmHg	[2]
61-65 °C	at 11 Torr	[8]	
66 °C	at 10 Torr	[3]	-
166 °C	(Atmospheric)		-
Density	0.93 g/mL	at 25 °C	[2][11]
pKa (Predicted)	9.83 ± 0.10	[2]	
Refractive Index	1.448	[8]	-
1.4590 to 1.4610	at 20 °C	[10]	-
Flash Point	50 °C		-
LogP (Consensus)	0.67	[9]	-
Topological Polar Surface Area	21.26 Ų	[9]	-

Experimental Protocols

Detailed methodologies for the synthesis and purification of **4-Methoxypiperidine** are critical for its practical application.

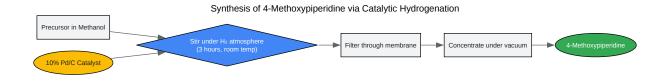


Synthesis of 4-Methoxypiperidine

Method 1: Catalytic Hydrogenation

A common route for the synthesis of **4-Methoxypiperidine** involves the catalytic hydrogenation of a suitable precursor.

- Procedure: A precursor compound (CAS: 553672-12-1, 620 mg) is dissolved in methanol (20 mL). To this solution, a 10% palladium-on-carbon catalyst (80 mg) is added. The resulting mixture is stirred under a hydrogen atmosphere at room temperature for 3 hours.[2]
- Work-up and Purification: Upon completion of the reaction, the mixture is filtered through a
 membrane to remove the catalyst. The filtrate is then concentrated under reduced pressure
 to yield 4-Methoxypiperidine as a light yellow oil (290 mg, 100% yield).[2]
- Characterization: The product can be characterized by mass spectrometry. For example, Atmospheric Pressure Chemical Ionization (APCI) would show a peak at m/z: 116 [M+H]+.[2]



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A workflow diagram for the synthesis of **4-Methoxypiperidine**.

Method 2: Williamson Ether Synthesis from a Protected Piperidinol

This method involves the O-alkylation of a protected 4-hydroxypiperidine derivative.

Starting Materials: 1-Boc-4-hydroxypiperidine (tert-butyl 4-hydroxy-1-piperidinecarboxylate),
 sodium hydride (60% dispersion in mineral oil), and methyl iodide.[12]

Foundational & Exploratory





- Procedure: To a solution of 1-Boc-4-hydroxypiperidine (5.0 g, 24.8 mmol) in dimethylformamide (30 mL), sodium hydride (2.98 g, 74.5 mmol) is added, and the mixture is stirred for 5 minutes. Methyl iodide (4.64 mL, 74.5 mmol) is then added, and stirring continues for 30 minutes.[12]
- Work-up and Purification: Water (50 mL) is added to quench the reaction, and the mixture is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with water (4 x 50 mL) and brine, dried over magnesium sulfate (MgSO₄), and the solvent is evaporated under reduced pressure to yield 1-Boc-4-methoxypiperidine.[12]
- Deprotection: The Boc protecting group is then removed under acidic conditions (e.g., using 4M HCl in 1,4-dioxane) to yield the final product, 4-Methoxypiperidine.[13]



Step 1: O-Alkylation 1-Boc-4-hydroxypiperidine in DMF Add NaH, then Methyl Iodide Quench with Water Extract with Diethyl Ether Wash and Dry **Evaporate Solvent** 1-Boc-4-methoxypiperidine Step 2: Deprotection Add 4M HCl in 1,4-Dioxane

Williamson Ether Synthesis and Deprotection

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4-Methoxypiperidine

A two-step synthesis of **4-Methoxypiperidine**.



Applications in Drug Discovery and Development

4-Methoxypiperidine and its derivatives are significant in pharmaceutical research and development.

- Pharmaceutical Intermediate: It serves as a crucial building block in the synthesis of various bioactive molecules and active pharmaceutical ingredients (APIs).[1]
- Analgesics and Antidepressants: The piperidine moiety is a key component in many central nervous system (CNS) active drugs. 4-Methoxypiperidine is specifically utilized in the development of novel analgesics and antidepressants.[1][14]
- Neuroscience Research: This compound is employed in studies focusing on neurotransmitter systems, aiding in the understanding of brain function and the development of treatments for neurological disorders.[1]
- Agrochemicals: Beyond pharmaceuticals, it is also used as an intermediate in the synthesis
 of agrochemicals and other specialty chemicals.[1]

Conclusion

4-Methoxypiperidine is a versatile chemical intermediate with well-defined physicochemical properties. Its utility in the synthesis of complex molecules, particularly in the pharmaceutical industry, makes a thorough understanding of its characteristics and synthetic routes essential for researchers and developers in the field. The data and protocols presented in this guide offer a solid foundation for the effective use of **4-Methoxypiperidine** in a laboratory and industrial setting.

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